4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol
Description
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol (CID 104319282) is a chiral secondary alcohol with the molecular formula C₁₀H₂₁NOS and a molar mass of 203.34 g/mol. Its structure features a thiomorpholin ring (a sulfur-containing morpholine derivative) substituted with two methyl groups at the 2-position, linked to a butan-2-ol chain via a nitrogen atom. Key structural attributes include:
Properties
CAS No. |
1600877-83-5 |
|---|---|
Molecular Formula |
C10H21NOS |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-9(12)4-5-11-6-7-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
FTAJUHLNFAMZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1CCSC(C1)(C)C)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol typically involves the reaction of 2,2-dimethylthiomorpholine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2,2-Dimethylthiomorpholin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares 4-(2,2-dimethylthiomorpholin-4-yl)butan-2-ol with analogous butan-2-ol derivatives:
Structural and Electronic Differences
- Thiomorpholin vs.
- Thiazole vs. Thiomorpholin : The aromatic thiazole ring in 4-(thiazol-4-yl)butan-2-ol enables π-π stacking and hydrogen bonding, contrasting with the saturated thiomorpholin’s conformational flexibility .
- Chlorophenyl/Imidazole Derivatives : Halogenation (e.g., chlorine) or nitrogen-rich substituents (e.g., imidazole) may enhance antimicrobial activity but introduce toxicity concerns .
Physicochemical Properties
- Molecular Weight: The target compound (203.34 g/mol) is smaller than Bitertanol (337.42 g/mol) but larger than 4-(thiazol-4-yl)butan-2-ol (157.23 g/mol), influencing solubility and bioavailability .
- Collision Cross-Section (CCS) : The CCS values (147.4–157.1 Ų) suggest moderate polarity, comparable to mid-sized heterocyclic compounds .
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